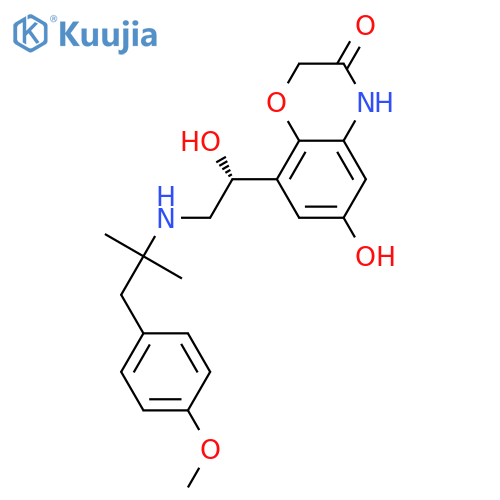

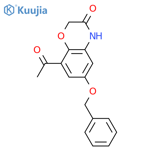

A new generation of inhaled long-acting β2-adrenoceptor agonist olodaterol

,

Xiandai Yaowu Yu Linchuang,

2013,

28(2),

227-231